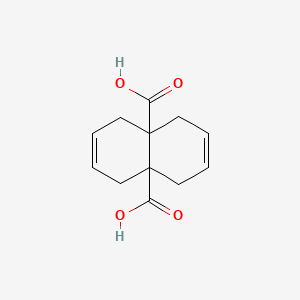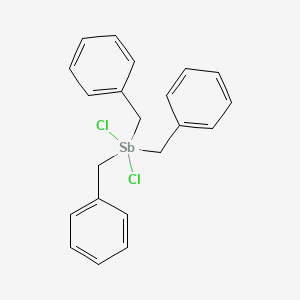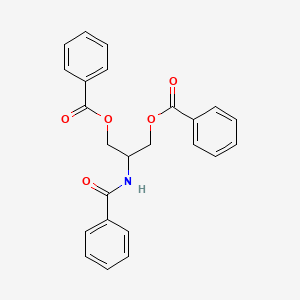![molecular formula C15H16N4O2 B11955196 N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea CAS No. 13252-22-7](/img/structure/B11955196.png)
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea is an organic compound with a complex structure that includes both urea and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents to ensure safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary or secondary amines, and ammonia . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group, can produce β-amino-carbonyl compounds .
Applications De Recherche Scientifique
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea include:
- N-[4-(4-{[(3-nitroanilino)carbonyl]amino}benzyl)phenyl]-N’-(3-nitrophenyl)urea
- 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological molecules and specific chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13252-22-7 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
[4-[[4-(carbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C15H16N4O2/c16-14(20)18-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H3,16,18,20)(H3,17,19,21) |
Clé InChI |
LMFOYEUWVQZEAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)









